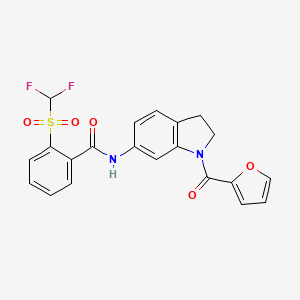
2-((difluoromethyl)sulfonyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((difluoromethyl)sulfonyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Copper(II)-catalyzed Sulfonylation Reactions
Copper(II)-catalyzed reactions have been developed for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, using sodium sulfinates as sulfide sources. This process generates environmentally benign byproducts, offering a less odorous and more environmentally friendly approach to synthesizing N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives in moderate to high yields (Xia et al., 2016).
Synthesis of Anticancer Agents
Indapamide derivatives have been synthesized and evaluated for their anticancer activity, particularly against melanoma cell lines. One derivative demonstrated significant proapoptotic activity, highlighting the potential of such compounds in cancer research (Yılmaz et al., 2015).
Fluorescent Chemosensors for Metal Ions
Phenoxazine-based fluorescent chemosensors have been developed for the detection of Cd2+ and CN− ions, with applications in bio-imaging. Such sensors could be used for environmental monitoring and biological research (Ravichandiran et al., 2020).
Applications in Organic Synthesis
Triflamides and triflimides are utilized in various organic reactions due to their high NH-acidity and specific chemical properties. These compounds serve as reagents, catalysts, or additives in numerous synthetic processes, with applications extending to medicine, biochemistry, catalysis, and agriculture (Moskalik & Astakhova, 2022).
Eigenschaften
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N2O5S/c22-21(23)31(28,29)18-6-2-1-4-15(18)19(26)24-14-8-7-13-9-10-25(16(13)12-14)20(27)17-5-3-11-30-17/h1-8,11-12,21H,9-10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGSDJZXNASGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

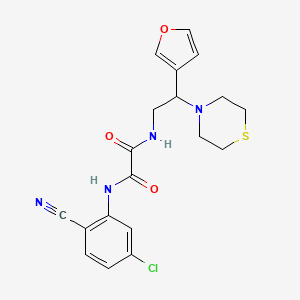
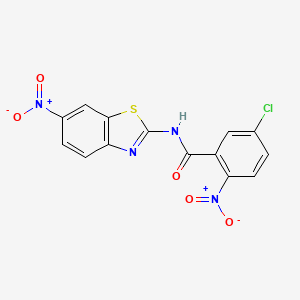
![[3-(Chloromethyl)phenyl]-imino-oxo-propyl-lambda6-sulfane;hydrochloride](/img/structure/B2568077.png)

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2568082.png)
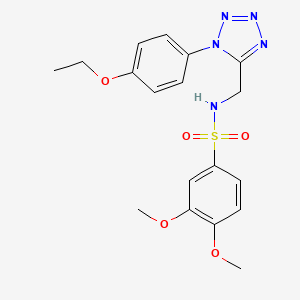
![4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2568084.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide](/img/structure/B2568087.png)
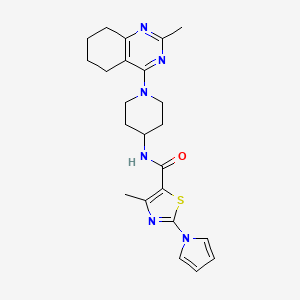

![N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2568093.png)
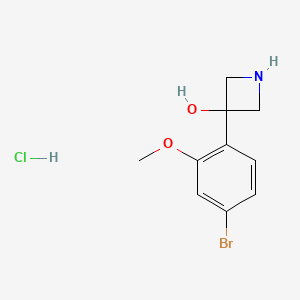
![1-(3,4-dichlorobenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568095.png)